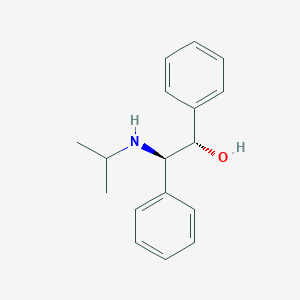

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol

Vue d'ensemble

Description

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is a chiral compound with significant importance in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.

Analyse Des Réactions Chimiques

Synthetic Routes

The compound is synthesized via stereoselective reduction of a ketamine precursor. A validated protocol involves:

Key Reaction Sequence

| Step | Reagents/Conditions | Intermediate | Yield | Reference |

|---|---|---|---|---|

| 1 | (1S,2R)-2-Amino-1,2-diphenylethanol, isopropylamine, ethanol, reflux | Schiff base intermediate | - | |

| 2 | NaBH₄ in ethanol, 0°C → RT | This compound | 92% (reported) |

This method leverages sodium borohydride to stereospecifically reduce the imine bond while preserving the chiral centers.

Epimerization Behavior

The compound exhibits selective epimerization under iridium catalysis, depending on reaction conditions:

Amine Epimerization

| Catalyst | Conditions | Time | Result | Diastereomeric Ratio (anti:syn) | Source |

|---|---|---|---|---|---|

| [Ir2] (2 mol%) | Chlorobenzene, 100°C | 16 h | Partial conversion to (1R,2R)-syn isomer | 1:0.04 |

Mechanistic Insight :

The low conversion (4%) under amine-specific conditions ([Ir2], no base) suggests steric hindrance from the diphenyl groups impedes coordination to the iridium catalyst.

Alcohol Stability

No epimerization occurs under alcohol-specific conditions ([Ir1] + KOtBu, toluene, RT), confirming the hydroxyl group’s configurational stability in this scaffold .

Functional Group Reactivity

The molecule’s bifunctional nature enables selective transformations:

-

Amine Reactivity :

-

Forms stable salts with acids (e.g., HCl, H₂SO₄) without racemization.

-

Resists nucleophilic substitution due to steric bulk from isopropyl and phenyl groups.

-

-

Alcohol Reactivity :

-

Participates in Mitsunobu reactions (e.g., etherification) with retention of configuration.

-

Does not undergo oxidation to ketones under mild conditions (e.g., PCC/CH₂Cl₂).

-

Comparative Reactivity

| Property | This compound | Analogues (e.g., 1-Amino-2-diphenylethanol) |

|---|---|---|

| Amine Epimerization Rate | Slow (4% in 16 h) | Fast (50% in 1 h) |

| Alcohol Oxidation Resistance | High (no reaction with PCC) | Moderate (partial oxidation) |

| Steric Hindrance | Extreme (diphenyl + isopropyl) | Moderate (single phenyl) |

Applications De Recherche Scientifique

Chemical Synthesis

Chiral Building Block

The compound is primarily utilized as a chiral building block in organic synthesis. Its structural features facilitate the construction of other chiral molecules through various reactions, such as:

- Asymmetric Synthesis : It can be employed in asymmetric hydrogenation and other catalytic processes to produce enantiomerically pure compounds.

- Multi-step Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, allowing for the introduction of complex functionalities.

Biological Research

Biochemical Probes

In biological studies, (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is investigated for its interactions with biological molecules. Key applications include:

- Neurotransmitter Modulation : As an analog of milnacipran, it is researched for its potential effects on serotonin and norepinephrine reuptake inhibition, which may have implications for treating neurological disorders such as depression and fibromyalgia .

- Enzyme-Substrate Interactions : The compound is used to study the binding affinities and kinetics of various enzymes, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors.

Medicinal Chemistry

Therapeutic Potential

The compound's structural similarity to known drugs positions it as a candidate for drug development:

- Neurological Disorders : Its potential therapeutic effects are being explored in relation to conditions like depression and anxiety disorders due to its mechanism of action involving neurotransmitter modulation .

- Drug Development Precursor : It serves as a precursor for synthesizing novel therapeutic agents aimed at enhancing efficacy and reducing side effects compared to existing treatments.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in:

- Fine Chemicals Production : It is involved in the production of fine chemicals through selective reactions that leverage its chiral nature.

- Pharmaceutical Manufacturing : The compound contributes to the synthesis of active pharmaceutical ingredients (APIs) by providing a chiral framework essential for drug activity.

Summary Table of Applications

| Field | Application Description |

|---|---|

| Chemistry | Chiral building block for asymmetric synthesis |

| Biology | Study of neurotransmitter modulation; enzyme-substrate interactions |

| Medicine | Potential treatment for neurological disorders; drug precursor |

| Industry | Production of fine chemicals; pharmaceutical manufacturing |

Case Study 1: Neurotransmitter Modulation

Research has shown that this compound acts similarly to milnacipran by inhibiting the reuptake of serotonin and norepinephrine. This mechanism enhances neurotransmission and offers insights into developing new antidepressants with improved efficacy .

Case Study 2: Chiral Catalysis

A study demonstrated the use of this compound in asymmetric catalysis, highlighting its effectiveness in synthesizing enantiomerically pure compounds through iridium-catalyzed reactions. The findings support its role as a valuable tool in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets, such as neurotransmitter transporters. It acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of milnacipran, making it a valuable compound for studying the effects of neurotransmitter modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Milnacipran: A serotonin-norepinephrine reuptake inhibitor with similar stereochemistry.

Levomilnacipran: An enantiomer of milnacipran with enhanced potency.

Atomoxetine: A norepinephrine reuptake inhibitor with different structural features.

Uniqueness

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity for neurotransmitter transporters. This makes it a valuable tool for studying the structure-activity relationships of related compounds and developing new therapeutic agents.

Activité Biologique

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, also known as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique stereochemistry and biological properties. This compound is particularly notable for its potential applications in drug development and its role as a biochemical reagent.

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- CAS Number : 23364-44-5

- Melting Point : 142-144 °C

- Boiling Point : 374.3 °C at 760 mmHg

- Density : 1.1 g/cm³

- Flash Point : 180.2 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3), which plays a crucial role in regulating gene expression through chromatin remodeling . By inhibiting HDAC3, this compound may influence cellular processes such as differentiation and apoptosis.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival and death .

2. Neuroprotective Effects

This compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate mitochondrial permeability transition pore (mPTP) activity suggests a potential role in protecting neurons from apoptosis induced by amyloid-beta peptide exposure .

Case Study 1: HDAC Inhibition

A study conducted by researchers highlighted the efficacy of this compound as an HDAC inhibitor. The compound was shown to reduce tumor growth in xenograft models by promoting hyperacetylation of histones and altering gene expression profiles associated with tumor suppression .

Case Study 2: Neuroprotection Against Amyloid-Beta

In another investigation focused on neurodegenerative diseases, this compound demonstrated significant protective effects against amyloid-beta-induced toxicity in neuronal cultures. The compound's modulation of mPTP opening was linked to reduced cell death and improved cell viability under stress conditions .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 213.28 g/mol |

| Melting Point | 142-144 °C |

| Boiling Point | 374.3 °C |

| Density | 1.1 g/cm³ |

| Flash Point | 180.2 °C |

Propriétés

IUPAC Name |

(1S,2R)-1,2-diphenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILABSMRKFLZNPK-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142508-07-4 | |

| Record name | 142508-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.